Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
Description
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a propan-2-yl (isopropyl) group at the 1-position and a benzyl carbamate moiety at the 3-position. The (3S) stereochemistry of the pyrrolidine ring is critical for its molecular interactions, particularly in pharmaceutical contexts where enantioselectivity is paramount. This compound serves as a versatile intermediate in organic synthesis, often utilized in the development of protease inhibitors, kinase modulators, and other bioactive molecules. Its structural flexibility allows for modifications to enhance solubility, stability, or target specificity .
Properties
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, organic solvents, and mild heating.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves several steps, including the formation of the pyrrolidine ring and subsequent carbamate formation. The compound's structure allows for various modifications, leading to derivatives that may enhance its biological activity or solubility.
Synthetic Pathways
- Formation of Pyrrolidine Ring : Utilizing starting materials such as propan-2-amine and appropriate carbonyl compounds.
- Carbamate Formation : Reacting the synthesized pyrrolidine with benzyl chloroformate or similar reagents to yield the final product.
Biological Applications
This compound has been investigated for various biological activities:
Neuropharmacology
Research indicates that compounds with similar structures exhibit activity against neurodegenerative diseases. They may act as inhibitors of specific enzymes or receptors involved in neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. The presence of a pyrrolidine moiety is often linked to enhanced interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Certain derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of a derivative of this compound in a mouse model of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function .
Case Study 2: Anticancer Screening
In another investigation, a library of carbamate derivatives was screened for anticancer activity against various cancer cell lines. This compound exhibited promising results, particularly against breast cancer cells, demonstrating significant cytotoxicity .
Mechanism of Action
The mechanism of action of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate and related carbamate derivatives:
Structural and Functional Insights
Core Heterocycle Variations :
- The pyrrolidine ring in the target compound offers a balance between rigidity and flexibility, favoring interactions with enzymes like proteases. In contrast, piperidine derivatives (e.g., ) exhibit increased steric bulk and altered pharmacokinetics due to the six-membered ring.
- Pyrimidine-substituted analogs (e.g., ) introduce aromaticity and hydrogen-bonding capacity, enhancing binding to nucleic acids or kinase ATP pockets.
Carbamate Protecting Groups: Benzyl carbamates (target compound, ) are stable under basic conditions but cleavable via hydrogenolysis, making them ideal for temporary protection in multi-step syntheses. tert-Butyl carbamates (e.g., ) provide superior acid stability, often retained in final drug formulations.
Substituent Effects: The propan-2-yl group in the target compound increases lipophilicity (logP ~2.5 estimated), improving membrane permeability compared to polar groups like pyrimidine (logP ~1.8 in ).
Q & A
Basic Research Questions
Q. What is the molecular structure of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate, and how can its stereochemistry be confirmed experimentally?
- Answer : The compound features a pyrrolidine ring substituted with a propan-2-yl group at the nitrogen and a benzyl carbamate group at the (3S)-position. Stereochemical confirmation requires techniques like:
- NMR Spectroscopy : Analyze coupling constants and NOE effects to determine spatial relationships (e.g., 3J coupling for vicinal protons) .
- X-ray Crystallography : Resolve absolute configuration via crystal structure determination .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for chiral centers .
Q. What are the recommended handling and storage protocols for this compound?
- Answer :
- Handling : Use PPE (gloves, safety goggles), operate in a fume hood, and avoid dust generation. Local exhaust ventilation is critical due to potential respiratory irritation .
- Storage : Store in sealed containers at 2–8°C in a dry, dark environment. Separate from oxidizers to prevent decomposition .
Q. What are the common synthetic routes for preparing this carbamate derivative?
- Answer : A typical route involves:
- Step 1 : Coupling a (3S)-pyrrolidin-3-amine precursor with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in THF .
- Step 2 : Introducing the propan-2-yl group via alkylation with 2-bromopropane, using catalytic KI to enhance reactivity .
- Critical Conditions : Maintain anhydrous conditions to prevent hydrolysis of the carbamate .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield, particularly in controlling stereoselectivity?
- Answer :
- Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enhance enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective alkylation .
- Temperature Control : Lower temperatures (−20°C) reduce racemization during carbamate formation .
Q. What analytical techniques resolve contradictions in reported reactivity data (e.g., nucleophilic substitution rates)?
- Answer :
- HPLC-MS : Monitor reaction intermediates and byproducts to identify competing pathways .
- Kinetic Isotope Effects (KIE) : Differentiate between SN1 and SN2 mechanisms using deuterated analogs .
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic environments .
Q. How does the pyrrolidine ring’s substitution pattern influence conformational stability?
- Answer :
- Ring Puckering Analysis : Use NMR (e.g., 2D NOESY) to detect axial/equatorial preferences. The propan-2-yl group increases steric hindrance, favoring a twisted boat conformation .
- Computational Modeling : MD simulations with AMBER force fields quantify energy barriers for ring inversion .
- Thermal Stability : DSC studies show decomposition above 200°C, linked to ring strain release .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
